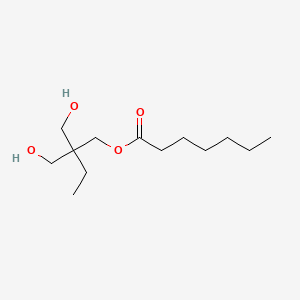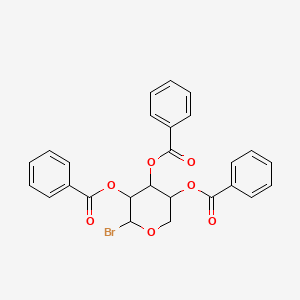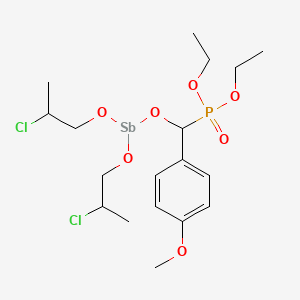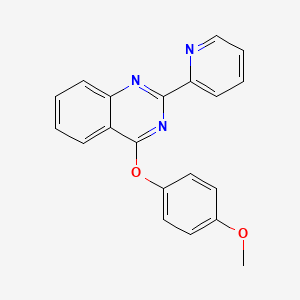
2,2-Bis(hydroxymethyl)butyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)butyl heptanoate is an organic compound with the molecular formula C13H26O4. It is an ester derived from heptanoic acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Heptanoic acid+2,2-bis(hydroxymethyl)butanol→2,2-Bis(hydroxymethyl)butyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, further driving the equilibrium towards product formation.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)butyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)butyl heptanoate has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Wirkmechanismus
The mechanism of action of 2,2-bis(hydroxymethyl)butyl heptanoate involves its interaction with various molecular targets and pathways. The ester bond can undergo hydrolysis, releasing the active components, heptanoic acid and 2,2-bis(hydroxymethyl)butanol. These components can then participate in further biochemical reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl heptanoate
- 2,2-Bis(hydroxymethyl)butyl octanoate
- 2,2-Bis(hydroxymethyl)butyl hexanoate
Uniqueness
2,2-Bis(hydroxymethyl)butyl heptanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its hydroxyl groups and ester functionality make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
94616-59-8 |
|---|---|
Molekularformel |
C13H26O4 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)butyl heptanoate |
InChI |
InChI=1S/C13H26O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15/h14-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
OCELHTPLFGWCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)

![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)



![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)

![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
